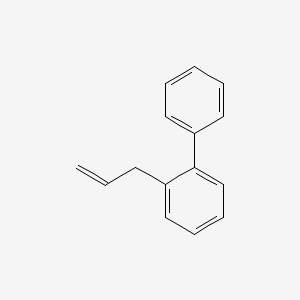

3-(2-Biphenyl)-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

In the synthesis of related compounds, different strategies are employed. For instance, the BF2 complex of a phenyl-propane-dione derivative is prepared to study the effects of electron-donating groups on π-delocalization . Another approach involves the reaction of bis(phenylsulfonyl)-1,3-butadiene with various anions to synthesize fused cyclopentenes, demonstrating a novel synthesis route . Additionally, the substitution of hydrogen atoms by other radicals in a bis-(hydroxyphenyl)-propanedione derivative is achieved by reacting with electrophiles, leading to the formation of flavones and metal complexes .

Molecular Structure Analysis

The molecular structures of related compounds are determined using techniques like X-ray diffraction analysis. For example, the mesogenic monomer 3-[4-(4'-ethylbiphenyl)]-1-propene is found to have a noncentrosymmetric monoclinic system with nearly coplanar phenyl rings . Similarly, the crystal structure of a hydroxyphenyl-propenone derivative reveals specific dihedral angles between the benzene rings and the prop-2-en-1-one group .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through various reactions. The bis(phenylsulfonyl)-1,3-butadiene reacts with anions in a tandem Michael reaction sequence, leading to the formation of bicyclo[3.3.0]octenes . The reactivity of the methinic carbon in a bis-(hydroxyphenyl)-propanedione derivative is altered by introducing different radicals, affecting the formation of metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using different analytical techniques. For instance, the emission properties of a BF2 complex are studied, revealing multiple chromisms and solid-state emission that can be modulated by external stimuli . The electronic properties of a synthesized methoxyphenyl-propenone compound are examined using density functional theory, revealing insights into its electrophilic sites and non-covalent interactions . The molecular docking of a hydroxyphenyl-propenone compound suggests potential biological activity, supported by quantum computational analysis .

Aplicaciones Científicas De Investigación

-

Organic Chemistry and Medicinal Applications

- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

- Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

- A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

-

Synthetic Methodologies of Biphenyl Derivatives

- This field involves the development of synthetic methodologies for biphenyl derivatives .

- Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .

- The preconditions required for the existence of axial chirality in biaryl compounds are discussed .

- Atropisomerism as a type of axial chirality in biphenyl molecules is discussed .

Propiedades

IUPAC Name |

1-phenyl-2-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-2-8-13-11-6-7-12-15(13)14-9-4-3-5-10-14/h2-7,9-12H,1,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOILJLHEUSQLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593448 |

Source

|

| Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Biphenyl)-1-propene | |

CAS RN |

41658-35-9 |

Source

|

| Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)

![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)